molecular formula C33H30O17 B1238595 Heliquinomycin CAS No. 178182-49-5

Heliquinomycin

Numéro de catalogue B1238595
Numéro CAS: 178182-49-5
Poids moléculaire: 698.6 g/mol
Clé InChI: MLFZQFHGXSVTGX-VJANPNJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heliquinomycin is an antibiotic agent that acts as a DNA helicase inhibitor . It is produced by Streptomyces sp. and has a molecular weight of 698.58 . It has been found to inhibit the growth of certain cancer cell lines .


Molecular Structure Analysis

Heliquinomycin’s molecular structure is complex, and it’s known to interact with single-stranded DNA . It’s also known to inhibit the activity of DNA helicase B and RECQL4 helicase .


Chemical Reactions Analysis

While specific chemical reactions involving Heliquinomycin are not detailed in the search results, it’s known that Heliquinomycin inhibits the activity of DNA helicase, which is involved in unwinding DNA duplex at replication forks .


Physical And Chemical Properties Analysis

Heliquinomycin is a solid substance and is soluble in ethanol and DMSO . .

Applications De Recherche Scientifique

Immunosuppressive Activity

Heliquinomycin has been found to exhibit immunosuppressive activity . This property makes it a potential candidate for research in the field of immunology, particularly in the development of drugs for autoimmune diseases and organ transplantation.

Antibacterial Activity

In addition to its immunosuppressive properties, Heliquinomycin also shows antibacterial activity . This suggests that it could be used in the development of new antibiotics, especially in the era of increasing antibiotic resistance.

Inhibition of DNA Helicase

Heliquinomycin has been reported to selectively inhibit DNA helicase . DNA helicases are enzymes that are essential for DNA replication, making this compound a potential tool for studying DNA replication and possibly for the development of anti-cancer drugs.

Interaction with Single-Stranded DNA

Research indicates that Heliquinomycin binds to single-stranded DNA . This interaction affects the single-stranded DNA-binding ability of certain proteins, such as the MCM4/6/7 complex . This property could be useful in studying DNA-protein interactions and in the development of drugs targeting these interactions.

Inhibition of Replicative DNA Helicases

Heliquinomycin appears to mainly target the actions of replicative DNA helicases . This suggests that it could be used as a tool to study the role of these helicases in DNA replication and potentially in the development of drugs targeting these enzymes.

Potential Use in Studying Other DNA Helicases

In addition to the MCM4/6/7 complex, Heliquinomycin also inhibits other DNA helicases involved in DNA replication, such as DNA helicase B and RECQL4 helicase . This broad spectrum of inhibition suggests that Heliquinomycin could be a valuable tool in studying the roles of various DNA helicases in DNA replication.

Mécanisme D'action

Target of Action

Heliquinomycin primarily targets the DNA helicases involved in DNA replication . These include the MCM4/6/7 helicase and DNA helicase B . DNA helicases play a crucial role in unwinding the DNA duplex during replication .

Mode of Action

Heliquinomycin interacts with its targets by binding to single-stranded DNA , thereby inhibiting the activity of the DNA helicases . This interaction stabilizes the helicase’s interaction with single-stranded DNA, which in turn inhibits the DNA helicase activity of the MCM4/6/7 complex .

Biochemical Pathways

The inhibition of DNA helicases by Heliquinomycin perturbs the DNA replication process . This is because DNA helicases are responsible for unwinding the DNA duplex at replication forks, a critical step in DNA replication . Therefore, the inhibition of these helicases disrupts the normal progression of the replication forks .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso

Result of Action

The primary result of Heliquinomycin’s action is the inhibition of cellular DNA replication . This occurs without affecting the level of chromatin-bound MCM4 and without activating the DNA replication stress checkpoint system . Heliquinomycin has also been shown to exhibit immunosuppressive and antibacterial activities .

Action Environment

The action of Heliquinomycin can be influenced by various environmental factors. For instance, the compound was originally isolated from the culture broth of Streptomyces sp. jys28 , suggesting that it may be produced in response to specific environmental conditions . .

Safety and Hazards

Heliquinomycin is not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) of Heliquinomycin .

Orientations Futures

Heliquinomycin’s ability to inhibit DNA helicase makes it a potential target for cancer therapy . Future research may focus on identifying compounds that interact with helicases, potentially leading to the discovery of compounds that can rescue clinically relevant helicase missense mutant proteins or activate the catalytic function of wild-type DNA helicases .

Propriétés

IUPAC Name

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10?,15?,17-,18?,23?,30-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFZQFHGXSVTGX-VJANPNJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939048
Record name Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178182-49-5
Record name Heliquinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliquinomycin
Reactant of Route 2
Heliquinomycin
Reactant of Route 3
Heliquinomycin
Reactant of Route 4
Heliquinomycin
Reactant of Route 5
Heliquinomycin
Reactant of Route 6
Heliquinomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.